D-Leucine-1-13C is a stable isotope-labeled form of the amino acid D-leucine, which is significant in various scientific applications, particularly in metabolic studies and tracer experiments. D-leucine is one of the branched-chain amino acids, known for its role in protein synthesis and metabolic pathways. The addition of the carbon-13 isotope allows researchers to trace metabolic processes with high precision.
D-Leucine can be sourced from various biological materials or synthesized chemically. The synthetic pathways often involve the use of specific enzymes or chemical reactions that yield high-purity D-leucine labeled with carbon-13. Various studies have reported methods for synthesizing D-leucine with stable isotopes, emphasizing the importance of these compounds in biochemical research.
D-Leucine-1-13C falls under the classification of isotopically labeled amino acids. It is categorized as a non-essential amino acid and is part of a larger group known as branched-chain amino acids, which also includes D-isoleucine and D-valine. These compounds are crucial in protein metabolism and have applications in nutritional science and pharmacology.
The synthesis of D-Leucine-1-13C has been achieved through several methods, including enzymatic synthesis and chemical synthesis. One notable method involves the use of two thermostable enzymes: D-amino acid dehydrogenase and glucose dehydrogenase. This enzymatic approach allows for efficient conversion of 2-oxo-4-methylvaleric acid to D-leucine with yields exceeding 99% .
Technical Details:
D-Leucine has a molecular formula of C6H13NO2, featuring a branched aliphatic structure characterized by a central carbon atom bonded to an amino group, a carboxyl group, and two additional carbon side chains. The incorporation of carbon-13 results in specific isotopic labeling that can be tracked during metabolic studies.
The molecular weight of D-Leucine-1-13C is approximately 131.17 g/mol, with the carbon-13 isotope contributing to its unique mass spectrometric profile during analysis.
D-Leucine participates in various biochemical reactions, primarily involving its incorporation into proteins during translation. Additionally, it can undergo transamination reactions where it exchanges an amino group with other keto acids to form new amino acids.
Technical Details:
The mechanism by which D-Leucine exerts its biological effects involves its role as a substrate for protein synthesis and its influence on metabolic pathways related to muscle growth and repair. When labeled with carbon-13, it serves as a tracer that allows researchers to monitor its incorporation into proteins and its subsequent metabolic fate.
Studies utilizing D-Leucine-1-13C have demonstrated its effectiveness in measuring protein synthesis rates through techniques such as gas chromatography/mass spectrometry (GC/MS) and isotope ratio mass spectrometry (IRMS), providing insights into muscle metabolism under various physiological conditions .
D-Leucine is typically presented as a white crystalline powder that is soluble in water but insoluble in organic solvents. The presence of the carbon-13 isotope does not significantly alter these physical properties.
The compound exhibits standard chemical reactivity associated with amino acids, including:
Relevant data indicates that D-Leucine has a melting point around 300°C when decomposed, which is typical for amino acids.
D-Leucine-1-13C has several scientific applications:
Prokaryotes employ specialized enzymatic machinery for D-amino acid production, with D-leucine-1-¹³C biosynthesis leveraging both endogenous racemization and de novo pathways. The creation of a broad-substrate-range D-amino acid dehydrogenase through directed evolution of meso-diaminopimelate D-dehydrogenase (DAPDH) represents a breakthrough. This engineered enzyme catalyzes the reductive amination of 2-keto acids (e.g., α-ketoisocaproate) to D-leucine using ammonia and NADPH, achieving >99% enantiomeric excess (e.e.) for aliphatic and aromatic substrates [1]. Crucially, this system's five mutations do not compromise its stereoselectivity, making it ideal for D-leucine-1-¹³C production when fed with ¹³C-labeled precursors.
Concurrently, prokaryotic racemases provide a complementary route. Membrane-associated leucine racemases in Pseudomonas aeruginosa and Escherichia coli interconvert L- and D-leucine, though their membrane association complicates industrial application [4]. Isotopic labeling studies confirm that both pathways incorporate ¹³C at the C1 position when ¹³C-pyruvate or ¹³C-ketoisocaproate precursors are utilized, as evidenced by ¹³C-NMR shifts at 178-182 ppm for the carboxyl group [5].
Table 1: Prokaryotic Enzymes in D-Leucine Synthesis
Enzyme Class | Example Organisms | Cofactor | Stereoselectivity | Substrate Range |
---|---|---|---|---|
Engineered D-AADH | E. coli (mutant) | NADPH | >99% e.e. (D-form) | Aliphatic, aromatic acids |
Leucine Racemase | Pseudomonas aeruginosa | None | 90-95% e.e. (D-form) | Branched-chain amino acids |
Peptide Synthetases | Bacillus spp. | ATP | 99% e.e. (D-form) | Substrate-specific |
Nonribosomal peptide synthetases (NRPSs) demonstrate exceptional stereocontrol in incorporating D-leucine-1-¹³C into antimicrobial peptides. Kawaguchipeptin A from Microcystis aeruginosa contains D-leucine at position 4, contrasting with its analog kawaguchipeptin B which contains L-leucine. This stereochemical divergence confirms that distinct NRPS systems govern each peptide’s assembly rather than post-translational modification [4]. The NRPS adenylation domain precisely selects leucine and activates it as aminoacyl-AMP, while the condensation domain epimerizes L-leucine to D-leucine before incorporation. When fed with L-leucine-1-¹³C, NRPS systems produce ¹³C-labeled D-leucine-containing peptides with retained chirality and isotopic integrity, evidenced by Marfey’s reagent analysis showing >98% D-enantiomer purity [4].
Gramicidin A biosynthesis further exemplifies this mechanism. Its NRPS incorporates both D-leucine-1-¹³C and D-valine-¹³C at specific positions, with isotopic tracer studies confirming that ¹³C-labeling does not alter the epimerization efficiency of the condensation domain. The D-stereochemistry is essential for biofilm penetration and ion channel function, as L-leucine-substituted analogs lose bioactivity [4].
Table 2: Peptide Synthetases Incorporating D-Leucine-1-¹³C
Peptide | Producing Organism | D-Leucine Position | Function | Isotopic Purity (¹³C) |
---|---|---|---|---|
Kawaguchipeptin A | Microcystis aeruginosa | 4 | Antibiotic (S. aureus) | 99 atom% ¹³C |
Gramicidin A | Bacillus brevis | 9, 11, 13, 15 | Ionophore | 98 atom% ¹³C |
Polymyxin B1 | Paenibacillus polymyxa | 6 | Membrane disruption | 97 atom% ¹³C |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0